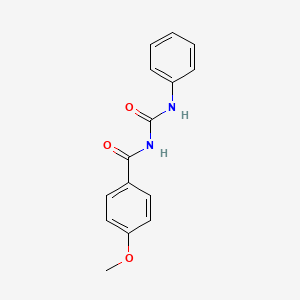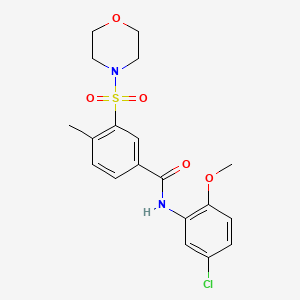![molecular formula C18H17N3O6 B5224144 N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5224144.png)
N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide, commonly known as MCF, is a potent inhibitor of the protein-protein interaction between MDM2 and p53. MDM2 is a negative regulator of p53, which plays a crucial role in cell cycle arrest, DNA repair, and apoptosis. The overexpression of MDM2 in cancer cells leads to the degradation of p53, which promotes cancer cell survival and proliferation. MCF has shown promising results in preclinical studies as a potential anticancer agent.
Wirkmechanismus
MCF binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. The binding of MCF to MDM2 induces a conformational change that disrupts the MDM2-p53 interaction. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
MCF has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. MCF has also been shown to inhibit tumor growth and metastasis in animal models of cancer. MCF has low toxicity and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MCF in lab experiments include its potency and specificity for the MDM2-p53 interaction, its low toxicity, and its well-established synthesis method. However, the limitations of using MCF in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
Future research on MCF could focus on optimizing its synthesis and improving its pharmacokinetic and pharmacodynamic properties. MCF could also be tested in clinical trials as a potential anticancer agent. The combination of MCF with other anticancer drugs could also be explored to enhance its efficacy. The use of MCF as a tool for studying the MDM2-p53 pathway could also be investigated.
Synthesemethoden
MCF can be synthesized using a multistep reaction starting from furfural and 4-nitrobenzaldehyde. The reaction involves the formation of a vinylene linkage between the furan and nitrobenzene moieties. The final step involves the introduction of a morpholinecarbonyl group to form MCF. The synthesis of MCF has been reported in several research articles, and the yield and purity of the compound have been optimized.
Wissenschaftliche Forschungsanwendungen
MCF has been extensively studied as a potential anticancer agent. The inhibition of the MDM2-p53 interaction by MCF leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. MCF has shown promising results in preclinical studies as a single agent and in combination with other anticancer drugs. MCF has been tested in various cancer cell lines and animal models, and its efficacy and safety have been evaluated.
Eigenschaften
IUPAC Name |
N-[(E)-3-morpholin-4-yl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6/c22-17(16-2-1-9-27-16)19-15(18(23)20-7-10-26-11-8-20)12-13-3-5-14(6-4-13)21(24)25/h1-6,9,12H,7-8,10-11H2,(H,19,22)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAJHNUFWYCBSS-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-phenylacetamide](/img/structure/B5224065.png)


![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[4-(trifluoromethyl)benzyl]propanamide](/img/structure/B5224094.png)

![N-benzyl-5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5224108.png)
![methyl 3-{2-[(3-bromophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5224109.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B5224111.png)
![2-(3-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B5224114.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5224122.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-propylphenoxy)-2-propanol dihydrochloride](/img/structure/B5224124.png)
